molecular formula C16H12N4O3S B2655474 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1239511-92-2

3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2655474
M. Wt: 340.36
InChI Key: KEEQHKGERATGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12N4O3S and its molecular weight is 340.36. The purity is usually 95%.
BenchChem offers high-quality 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungicidal Activity and Structural Analysis

A study on the structure-activity relationships of positional isomers in aromatic heterocyclic carboxamide fungicides revealed that certain derivatives exhibit high fungicidal activity against gray mold. This indicates the potential of such compounds in agricultural applications to protect crops from fungal infections. Docking studies with a fungus succinate dehydrogenase homology model proposed a model for the interaction between carboxamides and a conserved histidine residue in succinate dehydrogenase, shedding light on their mechanism of action (Banba, Yoshikawa, & Katsuta, 2013).

Antimicrobial Properties

Research into the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including derivatives similar to the compound , demonstrated antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. This suggests the potential of these compounds in developing new antimicrobial agents, which could be critical in the fight against antibiotic-resistant bacteria (Hamed et al., 2020).

Decarboxylative Fluorination

Another study reported the transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including furan and thiophene derivatives, highlighting a method to synthesize fluorinated compounds, which are of great interest in pharmaceutical chemistry and materials science due to their unique properties (Yuan, Yao, & Tang, 2017).

Catalytic Synthesis and Antioxidant Activity

The catalytic synthesis of novel chalcone derivatives, including those with furan and thiophene moieties, demonstrated potential antioxidant activity. This suggests the utility of such compounds in developing therapies or supplements aimed at combating oxidative stress, a factor in many chronic diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Anticancer and Antiprotozoal Activities

Research on the synthesis and in vitro antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, related to the compound of interest, showcased significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This indicates the potential of these compounds in developing treatments for protozoal infections, which are major causes of disease worldwide (Patrick et al., 2007).

properties

IUPAC Name

5-(furan-2-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-16(12-8-11(18-19-12)13-3-1-5-22-13)17-9-10-7-14(23-20-10)15-4-2-6-24-15/h1-8H,9H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQHKGERATGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

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